molecular formula C11H20N2O2 B8550256 3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B8550256
M. Wt: 212.29 g/mol
InChI Key: UQUUXMDHTRJMLP-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of 8-benzyl-3-tert-butyl-3,8-diaza-1-oxaspiro[4.5]decane-2-one (9 g, 30 mmol), 10% palladium on carbon (0.9 g) and ethanol (100 mL) was stirred 6 to 7 hours under a hydrogen atmosphere (50 psi). The mixture was filtered and then concentrated to give crude 3-tert-butyl-3,8-diaza-1-oxaspiro[4.5]decane-2-one (7.2 g), m.p. 108°-111° C.
Name
8-benzyl-3-tert-butyl-3,8-diaza-1-oxaspiro[4.5]decane-2-one
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:22][CH2:21][C:11]2([O:15][C:14](=[O:16])[N:13]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(O)C>[C:17]([N:13]1[CH2:12][C:11]2([CH2:21][CH2:22][NH:8][CH2:9][CH2:10]2)[O:15][C:14]1=[O:16])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
8-benzyl-3-tert-butyl-3,8-diaza-1-oxaspiro[4.5]decane-2-one
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CN(C(O2)=O)C(C)(C)C)CC1
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred 6 to 7 hours under a hydrogen atmosphere (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6.5 (± 0.5) h
Name
Type
product
Smiles
C(C)(C)(C)N1C(OC2(C1)CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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